Isotactic Polypropylene Stereoselectivity
When activated with Ph₃CB(C₆F₅)₄ at 0 °C, rac-Me₂Si(Ind)₂ZrMe₂ produces polypropylene with an isotactic pentad fraction [mmmm] > 98% and a melting temperature (Tₘ) of 160–161 °C. Under identical conditions, the achiral, unbridged Cp₂ZrMe₂ yields atactic polypropylene with Tₘ = 139 °C [1]. The dimethylsilylene-bridged indenyl ligand framework enforces the C₂-symmetric chiral pocket that is essential for isospecific propagation; the simple Cp₂ZrMe₂ lacks this stereorigidity and cannot produce isotactic material.
| Evidence Dimension | Isotactic stereoselectivity and resulting polymer melting temperature |
|---|---|
| Target Compound Data | [mmmm] > 98%, Tₘ = 160–161 °C |
| Comparator Or Baseline | Cp₂ZrMe₂: Tₘ = 139 °C (atactic polypropylene) |
| Quantified Difference | ΔTₘ ≥ 21 °C; isotactic vs. atactic microstructure |
| Conditions | Propylene polymerization, 0 °C, Ph₃CB(C₆F₅)₄ activator, toluene solvent |
Why This Matters
A melting-point difference of >20 °C directly reflects a fundamentally different polymer microstructure; procurers who need high-crystallinity isotactic polypropylene cannot substitute Cp₂ZrMe₂ for rac-Me₂Si(Ind)₂ZrMe₂, as the former delivers only amorphous, low-melting material.
- [1] Soga, K.; Deng, H.; Shiono, T. Isotactic polymerization of propylene with zirconocene catalysts in the presence of a Lewis base. Polymer Bulletin 1996, 37, 29–33. View Source
